4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-isopropoxybutyrophenone

CAS No.: 898755-81-2

Cat. No.: VC2485411

Molecular Formula: C19H28O4

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898755-81-2 |

|---|---|

| Molecular Formula | C19H28O4 |

| Molecular Weight | 320.4 g/mol |

| IUPAC Name | 4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-propan-2-yloxyphenyl)butan-1-one |

| Standard InChI | InChI=1S/C19H28O4/c1-14(2)23-16-10-8-15(9-11-16)17(20)6-5-7-18-21-12-19(3,4)13-22-18/h8-11,14,18H,5-7,12-13H2,1-4H3 |

| Standard InChI Key | WHNLCEQAZZZNHG-UHFFFAOYSA-N |

| SMILES | CC(C)OC1=CC=C(C=C1)C(=O)CCCC2OCC(CO2)(C)C |

| Canonical SMILES | CC(C)OC1=CC=C(C=C1)C(=O)CCCC2OCC(CO2)(C)C |

Introduction

Chemical Structure and Properties

Structural Features

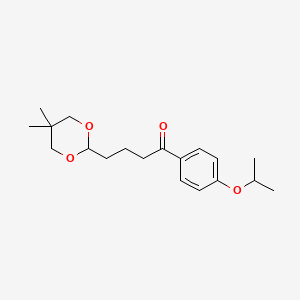

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-isopropoxybutyrophenone belongs to the butyrophenone class of compounds with distinctive structural characteristics. The molecular structure consists of a butyrophenone backbone with two key substituents: a 5,5-dimethyl-1,3-dioxan-2-yl group at position 4 of the butyl chain, and an isopropoxy group at the 4' position of the phenyl ring. The dioxane ring is a six-membered heterocyclic structure containing two oxygen atoms, with geminal dimethyl substitution at position 5.

By comparing with related compounds such as 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-isopropylbutyrophenone, which has a molecular formula of C19H28O3, we can determine that our target compound with an additional oxygen atom in the isopropoxy group would have a molecular formula of C19H28O4 .

Physical and Chemical Properties

The physical properties of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-isopropoxybutyrophenone can be inferred from similar compounds within the same structural family. Based on the properties of related compounds such as 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-isopropoxyvalerophenone, this compound likely exhibits the following characteristics:

Synthesis Methods

Reaction Conditions

Based on synthesis methods for related dioxane derivatives, the following reaction conditions would be suitable for preparing 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-isopropoxybutyrophenone:

| Parameter | Recommended Conditions | Reference |

|---|---|---|

| Solvents | Dry dichloromethane, toluene | |

| Catalysts | p-Toluenesulfonic acid, trifluoroacetic acid | |

| Temperature | 40-110°C (depending on solvent) | |

| Atmosphere | Inert (nitrogen or argon) | |

| Duration | 4-24 hours | |

| Purification | Column chromatography, recrystallization |

Industrial Production Methods

For industrial-scale synthesis, modifications to laboratory procedures would be necessary. According to information on related compounds, industrial production typically involves:

-

Optimization of reaction parameters (temperature, pressure, solvent, catalyst loading) to ensure high yield and purity

-

Implementation of continuous flow processes instead of batch reactions to improve efficiency

-

Use of more economical reagents and catalysts suitable for large-scale production

-

Advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure product purity

Chemical Reactivity

Types of Reactions

The chemical reactivity of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-isopropoxybutyrophenone can be predicted based on its functional groups and the known reactivity of related compounds:

-

Oxidation Reactions: The ketone group can undergo oxidation to form corresponding carboxylic acids when treated with appropriate oxidizing agents

-

Reduction Reactions: The carbonyl group is susceptible to reduction, forming secondary alcohols with suitable reducing agents

-

Electrophilic Aromatic Substitution: The para-isopropoxy substituted aromatic ring can participate in electrophilic aromatic substitution reactions, with substitution directed by the electron-donating isopropoxy group

-

Hydrolysis Reactions: The dioxane ring may undergo hydrolysis under acidic conditions, leading to ring opening

Common Reagents and Conditions

Based on the reactivity of structurally similar compounds, 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-isopropoxybutyrophenone would likely react with:

Reaction Mechanisms

The reaction mechanisms for 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-isopropoxybutyrophenone would follow established pathways for the respective functional groups present in the molecule. For example:

-

Carbonyl Reduction: Nucleophilic addition of hydride to the carbonyl carbon followed by protonation of the resulting alkoxide

-

Dioxane Ring Hydrolysis: Protonation of a ring oxygen followed by nucleophilic attack by water, leading to ring opening

-

Electrophilic Aromatic Substitution: Activation of the electrophile, followed by attack from the electron-rich aromatic ring, with substitution preferentially occurring ortho to the isopropoxy group

Biological Activity

Structure-Activity Relationships

Examination of structure-activity relationships from studies on related compounds suggests:

Metabolic Considerations

The metabolic fate of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-isopropoxybutyrophenone would likely involve:

-

Oxidative metabolism of the isopropoxy group by cytochrome P450 enzymes

-

Potential hydrolysis of the dioxane ring under physiological conditions

-

Reduction of the ketone to the corresponding alcohol

Studies on related compounds suggest that such metabolic transformations could lead to altered activity profiles and should be considered in any biological evaluation .

Research Applications

Synthetic Chemistry Applications

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-isopropoxybutyrophenone could serve as a valuable building block in organic synthesis due to:

-

The dioxane ring functioning as a protected carbonyl equivalent that can be revealed under controlled conditions

-

The ketone group serving as a reactive handle for further derivatization

-

The isopropoxy group providing a point for selective functionalization

Comparison with Similar Compounds

A comparative analysis of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-isopropoxybutyrophenone with structurally related compounds reveals distinctive features:

Analytical Methods

Spectroscopic Characterization

For comprehensive characterization of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-isopropoxybutyrophenone, the following spectroscopic techniques would be essential:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the structural features and data from related compounds, the expected ¹H NMR signals would include:

-

Isopropoxy methyl groups: doublet at approximately δ 1.2-1.4 ppm

-

Isopropoxy methine: septet at approximately δ 4.4-4.6 ppm

-

Dioxane ring protons: multiple signals between δ 3.5-4.0 ppm

-

Aromatic protons: doublets at approximately δ 6.8-7.9 ppm

Infrared (IR) Spectroscopy

Characteristic IR absorption bands would include:

| Functional Group | Expected Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| Carbonyl (C=O) | ~1680 | Ketone stretching |

| C-O-C | 1050-1250 | Ether and acetal stretching |

| Aromatic C=C | 1450-1600 | Ring stretching |

| C-H | 2850-3000 | Aliphatic stretching |

| C-H | 3000-3100 | Aromatic stretching |

Mass Spectrometry

Mass spectrometric analysis would be expected to show:

-

Molecular ion peak at m/z 320 (corresponding to C₁₉H₂₈O₄)

-

Fragmentation patterns including loss of isopropyl (m/z 43), isopropoxy (m/z 59), and fragments related to the dioxane ring

Chromatographic Methods

For purification and analysis of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-isopropoxybutyrophenone, the following chromatographic techniques would be appropriate:

-

High-Performance Liquid Chromatography (HPLC):

-

Thin-Layer Chromatography (TLC):

-

Silica gel plates with hexane/ethyl acetate mixtures as mobile phase

-

Visualization by UV light at 254 nm or with staining reagents like vanillin or anisaldehyde

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume